![molecular formula C12H16ClNO3S B5340426 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CES is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in the pH of cancer cells, resulting in their death. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. The inhibition of histone deacetylases leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have a half-life of around 6 hours and is rapidly metabolized in the liver. This compound has also been found to have a high binding affinity to carbonic anhydrase IX and histone deacetylases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments, including its low toxicity, high binding affinity to carbonic anhydrase IX and histone deacetylases, and its potential to induce apoptosis in cancer cells. However, this compound has some limitations, including its low yield in synthesis and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine research, including the development of more efficient synthesis methods to increase the yield of this compound, the investigation of its potential applications in other diseases, such as Alzheimer's disease, and the development of more potent analogs of this compound. Additionally, the investigation of the mechanism of action of this compound and its interaction with other proteins could provide valuable insights into its potential applications in pharmaceutical research.
In conclusion, this compound is a promising chemical compound that has shown potential applications in pharmaceutical research, particularly in the development of anticancer drugs. Its low toxicity, high binding affinity to carbonic anhydrase IX and histone deacetylases, and its potential to induce apoptosis in cancer cells make it a promising candidate for further research. The investigation of more efficient synthesis methods, its potential applications in other diseases, and the development of more potent analogs could pave the way for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine can be synthesized through various methods, including the reaction of 3-chloro-4-ethoxyaniline with pyrrolidine-1-sulfonyl chloride in the presence of a base. Another method involves the reaction of 3-chloro-4-ethoxyaniline with pyrrolidine-1-sulfonyl isocyanate. The yield of this compound from these methods is around 50-70%.
Wissenschaftliche Forschungsanwendungen
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine has shown potential applications in pharmaceutical research, particularly in the development of anticancer drugs. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-2-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHCRXMDHPHRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5340344.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)
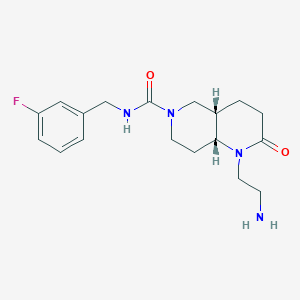
![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
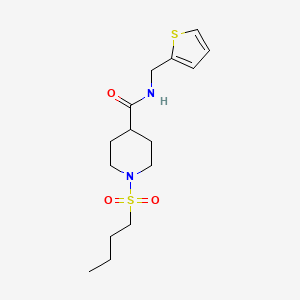
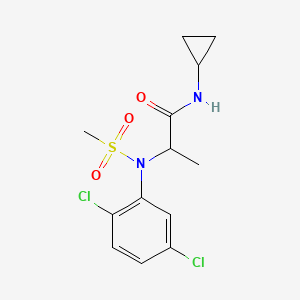
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
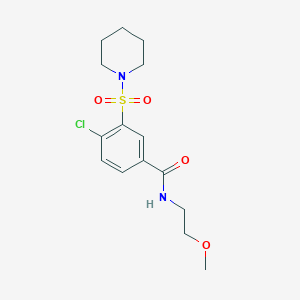
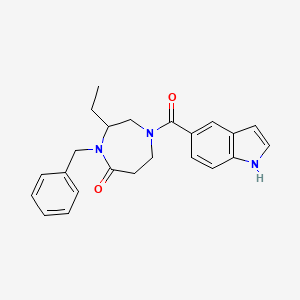
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5340452.png)